molecular formula C9H16ClNO2 B8210814 (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B8210814
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-WQYNNSOESA-N
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Description

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves the hydrogenation of indole derivatives under specific conditions. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for the efficient and consistent production of the compound by maintaining optimal reaction conditions, such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the structure of the compound, potentially leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride include other indole derivatives and hydrogenated indole compounds. Examples include:

  • Tetrahydroindole derivatives
  • Indoline derivatives
  • Hydroxyindole derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the carboxylic acid hydrochloride group

Properties

IUPAC Name

(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONAUWFRJYNGAC-WQYNNSOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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